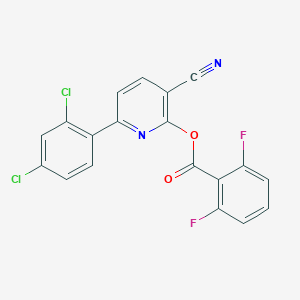

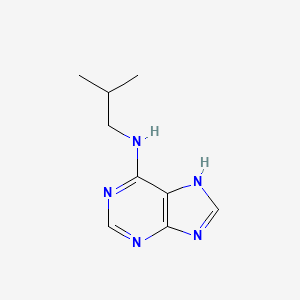

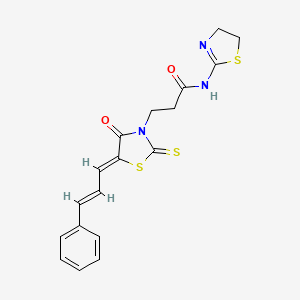

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate, also known as C6DFP-2P, is a synthetic compound with a wide range of applications in scientific research. It has been used in many studies as a fluorescent probe for various biological processes, such as drug delivery and protein-protein interactions. It has also been used to study the structure and function of proteins and other biomolecules. C6DFP-2P is a highly stable compound that is easily synthesized and has a wide range of applications in the laboratory setting.

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationships

- The compound has been studied in the synthesis and structure-activity relationship (SAR) of human CB1 inverse agonists. A related compound, a 2-(3,4-difluorobenzyloxy)-3-nitrile analog, showed potent and selective properties as an hCB1 inverse agonist, indicating the relevance of such compounds in medicinal chemistry (Meurer et al., 2005).

Photoreactivity and pH Influence

- Research on the photoinitiated reactions of a similar compound, 2,4-pyridinedicarbonitrile, revealed interesting photoreactivity behavior under different pH conditions. This research provides insights into the behavior of related cyano group compounds in varying environments (Caronna, Morrocchi, & Vittimberga, 1990).

Copolymer Synthesis

- Methyl 2-cyano-3-dihalophenyl-2-propenoates, closely related to the compound , have been utilized in the preparation of novel copolymers with styrene. These studies contribute to the development of materials with unique properties such as high glass transition temperatures (Kharas et al., 2000).

Applications in Controlled-Release Herbicides

- Research involving 2,4-dichlorophenoxyacetyl chloride, structurally related to the compound , led to the development of controlled-release herbicides. Such studies indicate potential agricultural applications of similar compounds (Mehltretter et al., 1974).

Inhibitor of Carbonyl Reductase Enzyme

- The compound oximino(2,6-dichlorophenyl)acetonitrile, related to the compound , was found to be a powerful inhibitor of the Carbonyl Reductase enzyme, which is significant in the context of cancer treatment resistance (Amankrah et al., 2021).

Catalytic and Synthetic Applications

- The compound has been involved in studies related to the synthesis of heterocyclic systems, indicating its potential use in the synthesis of complex organic molecules (Kobayashi et al., 2006).

properties

IUPAC Name |

[3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H8Cl2F2N2O2/c20-11-5-6-12(13(21)8-11)16-7-4-10(9-24)18(25-16)27-19(26)17-14(22)2-1-3-15(17)23/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILVRGNFMDTHRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)OC2=C(C=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H8Cl2F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

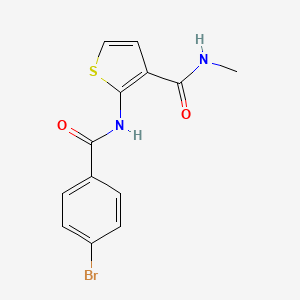

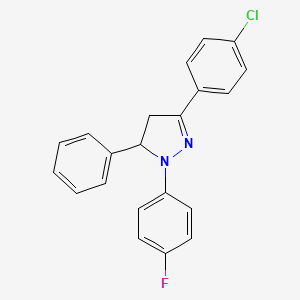

![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2376527.png)

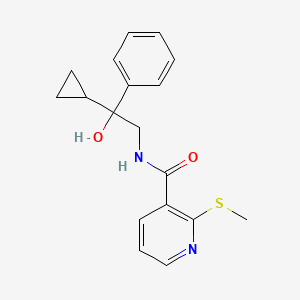

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)

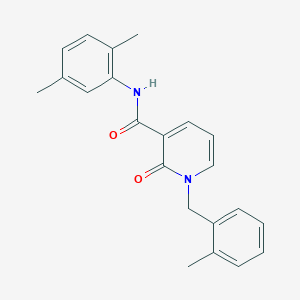

![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(4-methylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2376548.png)